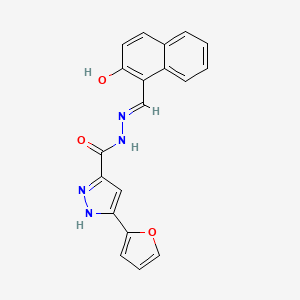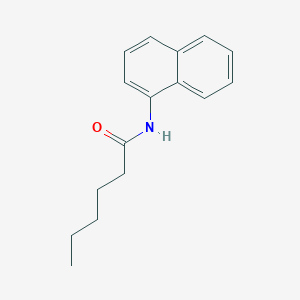
5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide typically involves the condensation of 5-Furan2YL2H-pyrazole-3-carboxylic acid with 2-HO-naphthalen-1-ylmethylene hydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale preparation, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide
- 5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Uniqueness
What sets 5-Furan2YL2H-pyrazole-3-carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c24-17-8-7-12-4-1-2-5-13(12)14(17)11-20-23-19(25)16-10-15(21-22-16)18-6-3-9-26-18/h1-11,24H,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
UQQINLZQXANKGH-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=CO4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=C3)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![Ethyl 2-[(2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686790.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686803.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686835.png)
![4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B11686840.png)
![2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686850.png)

![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686871.png)
